molecular formula C13H12ClFN2O B6353148 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1152576-41-4

5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6353148
CAS No.: 1152576-41-4
M. Wt: 266.70 g/mol
InChI Key: AJKWEHGAJASCDG-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by:

  • Chloro substituent at position 5, enhancing electron-withdrawing effects.
  • 2-Fluorophenyl group at position 1, contributing to lipophilicity and steric bulk.
  • Propan-2-yl (isopropyl) group at position 3, introducing steric hindrance and hydrophobicity.
  • Carbaldehyde at position 4, a reactive site for further functionalization.

This compound’s structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in kinase inhibition and antibacterial activity .

Properties

IUPAC Name

5-chloro-1-(2-fluorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O/c1-8(2)12-9(7-18)13(14)17(16-12)11-6-4-3-5-10(11)15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKWEHGAJASCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole scaffold is typically constructed via the reaction of hydrazine derivatives with 1,3-diketones or β-ketoaldehydes. For instance, 3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can be synthesized by condensing isopropylacetylene with a β-ketoaldehyde precursor under acidic conditions. Subsequent N-arylation with 2-fluorophenyl bromide introduces the fluorophenyl group at the 1-position of the pyrazole ring.

Chlorination and Aldehyde Functionalization

Chlorination at the 5-position is achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The aldehyde group at the 4-position is preserved through protective strategies, such as acetal formation, to prevent side reactions during chlorination. Final deprotection under mild acidic conditions yields the target aldehyde.

Key Reaction Parameters:

  • Temperature: 80–100°C for condensation; 0–25°C for chlorination

  • Catalysts: p-Toluenesulfonic acid (condensation); none required for chlorination

  • Yield: 45–60% over four steps

One-Step Oxidative Coupling Methodology

A streamlined one-step synthesis, adapted from patent WO2015032859A1, employs oxidative coupling between a preformed pyrazole carbaldehyde and a substituted benzylamine. This method eliminates intermediate isolation steps, enhancing overall efficiency.

Reaction Mechanism and Conditions

The process involves the reaction of 3-(propan-2-yl)-5-fluoro-1H-pyrazole-4-carbaldehyde with N-(5-chloro-2-isopropylbenzyl)cyclopropylamine in the presence of an iron sulfate catalyst (FeSO₄·7H₂O) and calcium carbonate (CaCO₃) as a base. Acetonitrile serves as the solvent, and tert-butyl hydroperoxide (TBHP) acts as the oxidant. The reaction proceeds at 60°C, achieving cyclization and functionalization in a single step.

Optimized Conditions:

  • Catalyst: FeSO₄·7H₂O (0.26 mmol/g substrate)

  • Base: CaCO₃ (1.5 equivalents)

  • Solvent: Acetonitrile

  • Temperature: 60°C

  • Yield: 57% (crude), 85% purity after workup

Advantages and Limitations

This method reduces synthesis time and minimizes byproduct formation. However, the requirement for precise stoichiometry of TBHP and sensitivity to moisture limit its scalability without rigorous process control.

Catalytic Cyclization Approaches

Inspired by CN116178239B, hydrogenation cyclization strategies offer an alternative route. While originally developed for pyrrole derivatives, adaptations for pyrazole synthesis involve Pd-C catalysts and molecular sieves to facilitate ring closure.

Substitution and Cyclization Sequence

The synthesis begins with 2-fluoro-α-bromoacetophenone, which undergoes substitution with 3-oxopropionitrile under alkaline conditions to form 4-(2-fluorophenyl)-2-formyl-4-oxobutyronitrile. Subsequent hydrogenation over Pd-C (5% wt) in the presence of HZSM-5 molecular sieves induces cyclization, yielding the pyrazole core with concurrent aldehyde retention.

Critical Parameters:

  • Catalyst: Pd-C (5% wt), HZSM-5 (10% wt)

  • Hydrogen Pressure: 1–3 atm

  • Temperature: 80–100°C

  • Yield: 68–72%

Comparative Analysis of Synthetic Routes

Method Steps Catalyst Solvent Temperature Yield Scalability
Multi-Step Functionalization4None (POCl₃ for Cl)Dichloromethane0–100°C45–60%Moderate
Oxidative Coupling1FeSO₄·7H₂O, CaCO₃Acetonitrile60°C57%High
Catalytic Cyclization2Pd-C, HZSM-5Ethanol80–100°C68–72%Moderate

The oxidative coupling method excels in step economy and scalability, whereas catalytic cyclization offers superior yields. Multi-step approaches, while traditional, suffer from lower efficiency due to intermediate purification demands.

Optimization Strategies and Reaction Parameters

Solvent Selection

Polar aprotic solvents like acetonitrile enhance reaction rates in oxidative coupling by stabilizing ionic intermediates. Ethanol, used in catalytic cyclization, facilitates hydrogenation but may require anhydrous conditions to prevent aldehyde hydration.

Catalyst Loading and Recyclability

Iron-based catalysts in oxidative coupling demonstrate partial recyclability (up to three cycles with 15% activity loss). Pd-C catalysts, though non-recyclable, offer high turnover frequencies (TOF > 200 h⁻¹).

Temperature and Pressure Effects

Elevated temperatures (>60°C) in oxidative coupling accelerate TBHP decomposition, risking overoxidation. Hydrogenation cyclization benefits from moderate pressures (1–3 atm), balancing safety and reaction efficiency.

Industrial Scalability and Challenges

Scalable production of this compound favors the oxidative coupling method due to its one-step design and compatibility with continuous flow reactors. Key challenges include:

  • Catalyst Cost : FeSO₄·7H₂O is economical ($5–10/kg), but Pd-C remains expensive ($1,500–2,000/kg).

  • Byproduct Management : Chlorinated byproducts require advanced filtration systems to meet regulatory standards.

  • Process Safety : Exothermic reactions necessitate precise temperature control to prevent runaway conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also undergo reduction to form the corresponding alcohol.

    Substitution: The chloro group at the 5th position can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

    Oxidation: The major product of oxidation is 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: The major product of reduction is 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-methanol.

    Substitution: The major products of substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield the corresponding amine derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis. A study highlighted that pyrazole derivatives can act as potent inhibitors of specific kinases involved in cancer progression .

Anti-inflammatory Properties
Another notable application is in the development of anti-inflammatory agents. Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The compound's structural features may enhance its efficacy and selectivity towards COX inhibition, making it a candidate for further investigation in treating inflammatory diseases .

Agrochemicals

Pesticide Development
The unique structure of this compound has potential applications in agrochemical formulations. Research into pyrazole-based pesticides suggests that these compounds can effectively target pests while minimizing harm to beneficial insects. Studies have demonstrated that modifications to the pyrazole core can lead to increased potency against specific pests, making it a valuable scaffold for the design of new agrochemicals .

Material Science

Synthesis of Functional Materials
In material science, this compound can serve as a precursor for synthesizing functional materials. Its ability to form coordination complexes with metals opens avenues for developing catalysts and sensors. The incorporation of the pyrazole moiety into polymer matrices has shown promise in enhancing thermal stability and mechanical properties, making it suitable for various industrial applications .

Summary of Research Findings

Application AreaKey Findings
Medicinal Chemistry- Potent anticancer activity through kinase inhibition.
- Anti-inflammatory properties via COX inhibition.
Agrochemicals- Effective as a pesticide with modifications enhancing potency against pests.
Material Science- Useful as a precursor for functional materials and catalysts, improving thermal stability.

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrazole derivatives, including those structurally related to this compound, demonstrating significant cytotoxicity against various cancer cell lines .
  • Agrochemical Efficacy : Research conducted by agricultural scientists demonstrated that pyrazole-based compounds could effectively reduce pest populations in controlled environments while maintaining ecological balance, highlighting their potential as environmentally friendly pesticides .
  • Material Properties Enhancement : A study focused on the incorporation of pyrazole derivatives into polymer matrices showed improved mechanical properties and thermal stability, suggesting potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It can also interact with receptors and modulate their signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent Variations and Key Properties
Compound Name Position 1 Position 3 Position 5 Melting Point (°C) Key References
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (Target) 2-Fluorophenyl Propan-2-yl Cl Not reported Inferred
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 4-Chlorophenyl Methyl Cl Not reported
5-Chloro-1-(phenylmethyl)-3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde (4b) Phenylmethyl (benzyl) 2-Pyridyl Cl 122–123
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Methyl Trifluoromethyl Cl Not reported
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Methyl Phenoxy Not reported

Key Observations :

  • Electronic Effects : The 2-fluorophenyl group (electron-withdrawing) may enhance stability and lipophilicity relative to 4-chlorophenyl or phenyl groups .
  • Reactivity : The carbaldehyde group at position 4 is conserved across analogs, enabling nucleophilic additions or condensations .

Structural and Computational Analysis

  • Crystallography : Analogs like 5-(2,4-dichloro-phen-oxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde were confirmed via single-crystal XRD, revealing planar pyrazole rings and substituent-dependent dihedral angles .

Biological Activity

5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by research findings and data tables.

  • Molecular Formula : C12H12ClF N2O
  • Molecular Weight : 236.69 g/mol
  • CAS Number : 1047645-82-8

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that various pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of several pyrazole compounds, some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The specific activity of this compound in this context remains to be fully elucidated but is expected to follow similar trends due to its structural similarities.

2. Anticancer Activity

Pyrazole derivatives are increasingly recognized for their anticancer potential. A review highlighted that certain pyrazole compounds possess cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) . The compound's mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF73.79Apoptosis induction
Compound BSF-26812.50Cell cycle arrest
Compound CNCI-H46042.30VEGF inhibition

3. Anti-inflammatory Effects

Several studies have reported on the anti-inflammatory properties of pyrazole derivatives. These compounds often inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The specific anti-inflammatory activity of this compound has not been extensively documented, but its structural attributes suggest potential efficacy in this area.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including those structurally related to our compound, which were screened against different cancer cell lines. The study concluded that modifications in the pyrazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .

Research Findings

Recent advancements in drug design have focused on enhancing the biological activities of pyrazole derivatives through structural modifications. For instance, modifications that increase lipophilicity or introduce electron-withdrawing groups have been shown to improve activity against specific biological targets .

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